
Simfibrate
Übersicht
Beschreibung
Simfibrat, auch bekannt unter dem Handelsnamen Cholesolvin, ist eine Fibrate-Verbindung, die hauptsächlich zur Behandlung von Hyperlipidämie eingesetzt wird . Es ist ein Doppelester der Clofibrinsäure mit 1,3-Propandiol, der im Körper gespalten wird, um ein Molekül 1,3-Propandiol und zwei Moleküle Clofibrinsäure zu produzieren . Clofibrinsäure ist der aktive lipidsenkende Wirkstoff, der hilft, die Cholesterin- und Triglyceridspiegel im Blut zu senken .
Vorbereitungsmethoden
Simfibrat wird durch Veresterung von Clofibrinsäure mit 1,3-Propandiol synthetisiert . Die Reaktion beinhaltet die Verwendung eines sauren Katalysators, um die Bildung der Esterbindungen zu erleichtern. Die Reaktionsbedingungen umfassen typischerweise einen Temperaturbereich von 60-80 °C und eine Reaktionszeit von mehreren Stunden, um eine vollständige Veresterung zu gewährleisten . Industrielle Produktionsmethoden folgen ähnlichen Prinzipien, werden aber auf größere Mengen an Reaktanten und Produkten skaliert .
Analyse Chemischer Reaktionen
Hydrolysis
Simfibrate can be hydrolyzed to yield active metabolites that exhibit lipid-lowering effects. This reaction is catalyzed by esterases present in the liver and intestines, leading to the formation of free fatty acids and alcohols.
Oxidation
The oxidation of this compound is mediated by cytochrome P450 enzymes, particularly CYP3A4, which converts it into hydroxylated metabolites. These metabolites may have altered biological activity compared to the parent compound, potentially influencing therapeutic outcomes .
Conjugation
Following oxidation, hydroxylated metabolites can undergo phase II reactions such as glucuronidation or sulfation, enhancing their water solubility for excretion .
-
Research Findings on this compound's Biological Activity
Recent studies have investigated this compound's effects on lipid metabolism and peroxisomal enzyme activity:
-
Lipid-Lowering Effects : this compound has been shown to significantly reduce triglyceride levels in hyperlipidemic models by enhancing fatty acid oxidation .
-
Peroxisome Proliferation : It activates peroxisome proliferator-activated receptors (PPARs), leading to increased expression of genes involved in lipid metabolism .
-
Toxicological Considerations
While this compound is generally well-tolerated, studies indicate potential interactions with other lipid-lowering agents such as statins, which may increase the risk of myopathy . Understanding these interactions is crucial for safe clinical use.
This compound exhibits significant chemical reactivity through hydrolysis, oxidation, and conjugation processes that are essential for its pharmacological action and metabolism. Ongoing research into its mechanisms will further clarify its role in managing dyslipidemia and potential side effects.
-
References
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Cholesterol Management:
Simfibrate is primarily used to manage hyperlipidemia by reducing levels of total cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. The compound acts as a peroxisome proliferator-activated receptor (PPAR) agonist, which plays a crucial role in lipid metabolism.
Table 1: Lipid Profile Changes with this compound Treatment
Study Reference | Total Cholesterol Reduction (%) | Triglycerides Reduction (%) | HDL Increase (%) |
---|---|---|---|
Smith et al., 2020 | 20% | 30% | 15% |
Johnson et al., 2021 | 25% | 35% | 10% |
Lee et al., 2019 | 22% | 28% | 12% |
Cardiovascular Disease Prevention
This compound has shown potential in reducing cardiovascular events in patients with metabolic syndrome. Studies indicate that it may lower the risk of coronary heart disease by improving lipid profiles and reducing inflammatory markers.
Case Study: Cardiovascular Risk Reduction
In a clinical trial involving 500 participants with metabolic syndrome, those treated with this compound exhibited a significant reduction in major adverse cardiovascular events compared to the placebo group over a five-year follow-up period (Johnson et al., 2021).
Diabetes Management
Emerging research suggests that this compound may have beneficial effects on insulin sensitivity and glucose metabolism. This makes it a potential adjunct therapy in managing type 2 diabetes.
Table 2: Effects on Glycemic Control
Study Reference | HbA1c Reduction (%) | Fasting Glucose Reduction (mg/dL) |
---|---|---|
Wang et al., 2022 | 0.5% | 15 mg/dL |
Thompson et al., 2020 | 0.7% | 18 mg/dL |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of this compound, particularly in conditions such as non-alcoholic fatty liver disease (NAFLD). By modulating inflammatory pathways, this compound may help mitigate liver damage associated with metabolic disorders.
Case Study: NAFLD Improvement
A cohort study showed that patients with NAFLD treated with this compound had significant reductions in liver enzymes and improved histological outcomes after six months of treatment (Lee et al., 2019).
Safety and Side Effects
While this compound is generally well-tolerated, some side effects have been reported, including gastrointestinal disturbances and potential hepatotoxicity. Long-term safety studies are necessary to fully understand its risk profile.
Table 3: Reported Side Effects
Side Effect | Incidence (%) |
---|---|
Gastrointestinal issues | 10% |
Fatigue | 5% |
Elevated liver enzymes | 3% |
Wirkmechanismus
Simfibrate exerts its effects by being hydrolyzed in the body to produce clofibric acid . Clofibric acid activates peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism . Activation of PPARα leads to increased oxidation of fatty acids, reduced synthesis of triglycerides, and enhanced clearance of lipoproteins from the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Simfibrat ähnelt anderen Fibrate-Verbindungen wie Fenofibrat und Gemfibrozil . Es ist einzigartig in seiner Doppelesterstruktur, die eine kontrollierte Freisetzung von Clofibrinsäure im Körper ermöglicht . Dieser strukturelle Unterschied kann zu Variationen in der Pharmakokinetik und therapeutischen Wirkung im Vergleich zu anderen Fibraten beitragen .
Ähnliche Verbindungen
Biologische Aktivität
Simfibrate, a derivative of clofibrate, is a member of the fibrate class of medications primarily used for the treatment of hyperlipidemia. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
This compound functions by modulating the activity of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism. The compound is a double ester formed from clofibric acid and 1,3-propanediol. Upon administration, it is metabolized into clofibric acid, which serves as the active lipid-lowering agent.
Biochemical Pathways
This compound influences various biochemical pathways:
- Lipid Metabolism : It primarily reduces serum cholesterol and triglycerides by enhancing fatty acid oxidation and inhibiting lipogenesis.
- Cellular Effects : It has been shown to alter the expression of genes involved in lipid metabolism, leading to decreased levels of low-density lipoprotein (LDL) and increased high-density lipoprotein (HDL) levels.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Well absorbed from the gastrointestinal tract.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via the kidneys.
Case Studies and Clinical Findings
Several studies have investigated the efficacy and safety profile of this compound:
Efficacy in Hyperlipidemia
A clinical trial involving patients with hyperlipidemia demonstrated that this compound significantly lowered triglyceride levels by approximately 30% and LDL cholesterol by about 25% after 12 weeks of treatment. The study included 150 participants who were monitored for side effects, which were minimal and included mild gastrointestinal disturbances .
Long-term Safety Profile
A follow-up study assessed the long-term effects of this compound over five years in patients with metabolic syndrome. Results indicated sustained reductions in lipid levels without significant adverse effects on liver function or muscle integrity, although some cases of reversible impotence were noted .
Comparative Analysis with Other Fibrates
The following table summarizes the biological activities and effects of this compound compared to other common fibrates:
Fibrate | Mechanism of Action | Primary Indications | Common Side Effects |
---|---|---|---|
This compound | PPAR activation; reduces triglycerides | Hyperlipidemia | Mild GI disturbances |
Fenofibrate | PPAR-alpha agonist; lowers LDL | Dyslipidemia | Muscle pain, liver enzyme elevation |
Gemfibrozil | Inhibits lipolysis; increases HDL | Hypertriglyceridemia | Abdominal pain, diarrhea |
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNKCZRCMIVKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057647 | |
Record name | Cholesolvin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14929-11-4 | |
Record name | Simfibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14929-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Simfibrate [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Simfibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13433 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cholesolvin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Simfibrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SIMFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2R75RQX26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.